Octahydroacridine provides a non-planar, saturated scaffold resolving solubility and reactivity limitations of planar acridine.
1,2,3,4,5,6,7,8-Octahydroacridine (CAS: 1658-08-8) is a tricyclic nitrogen-containing heterocycle. Unlike its fully aromatic parent, acridine, this compound features a central pyridine ring fused to two saturated cyclohexane rings. This non-planar, partially aliphatic structure imparts distinct physical and chemical properties, such as improved solubility and specific reactivity at the sp3-hybridized carbon atoms, making it a highly versatile intermediate for process chemistry, materials science, and pharmaceutical development.
Direct substitution of 1,2,3,4,5,6,7,8-Octahydroacridine with its common analog, acridine, is frequently unviable in both process and application. Acridine is a planar, fully aromatic molecule, lacking the sp3-hybridized carbons that are essential for its use as a hydrogen donor in catalysis or as a liquid organic hydrogen carrier (LOHC). This structural difference also leads to divergent solubility profiles, with the non-planar octahydro- form typically showing greater solubility in common organic solvents. Furthermore, the interrupted π-conjugation in octahydroacridine fundamentally alters its photophysical and electronic properties, making it unsuitable as a direct replacement in optoelectronic material synthesis where specific emission wavelengths are required.
As a saturated N-heterocycle, 1,2,3,4,5,6,7,8-octahydroacridine belongs to a class of compounds identified as promising Liquid Organic Hydrogen Carriers (LOHCs). Compared to their purely carbocyclic counterparts (e.g., derivatives of octahydroanthracene), N-heterocycles exhibit lower dehydrogenation enthalpies. This allows for the release of stored hydrogen at significantly lower temperatures, typically in the 140–240 °C range, which is a critical advantage for process efficiency and energy integration.
| Evidence Dimension | Catalytic Dehydrogenation Temperature for H₂ Release |
| Target Compound Data | 140–240 °C (Characteristic range for N-heterocyclic LOHCs) |
| Comparator Or Baseline | Carbocyclic LOHCs (e.g., Decalin): Typically >250–300 °C |
| Quantified Difference | Potential for >50 °C reduction in operating temperature |
| Conditions | Catalytic dehydrogenation for hydrogen release from LOHC systems. |
Lowering the hydrogen release temperature reduces the overall energy cost of the storage-release cycle and enables the use of low-grade industrial waste heat, improving economic viability.
The fully aromatic parent compound, acridine, is a flat, planar molecule prone to strong π-stacking interactions in the solid state, which often results in limited solubility in standard organic solvents. In contrast, 1,2,3,4,5,6,7,8-octahydroacridine possesses two saturated, non-planar cyclohexane rings. This three-dimensional structure disrupts efficient crystal packing, leading to a lower melting point (approx. 70 °C vs. 106-110 °C for acridine) and qualitatively improved solubility, which simplifies handling and processing in synthetic and formulation workflows.
| Evidence Dimension | Melting Point (as an indicator of lattice energy and intermolecular forces) |
| Target Compound Data | ~70 °C |
| Comparator Or Baseline | Acridine: 106–110 °C |
| Quantified Difference | 36-40 °C lower melting point |
| Conditions | Solid-state physical property comparison at standard pressure. |
Enhanced solubility and a lower melting point improve process efficiency by allowing for milder reaction conditions and reducing the need for high-boiling or specialized solvents.
The photophysical properties of the acridine core are highly dependent on its degree of π-conjugation. Fully aromatic, donor-substituted derivatives like Acridine Orange are known for their emission in the green portion of the spectrum (~520 nm). By hydrogenating the outer rings, 1,2,3,4,5,6,7,8-octahydroacridine provides a scaffold where the conjugation is confined, resulting in a significant blue-shift of fluorescence. Related saturated acridine-dione systems, for instance, have been shown to emit in the blue-green region at approximately 463 nm. This makes the octahydroacridine core a more suitable precursor for applications requiring blue light emission.
| Evidence Dimension | Fluorescence Emission Maximum (λ_em) |
| Target Compound Data | ~463 nm (Reported for a related saturated acridine-dione derivative) |
| Comparator Or Baseline | ~520 nm (Reported for Acridine Orange, a fully aromatic derivative) |
| Quantified Difference | Potential for a >50 nm blue-shift compared to common green-emitting acridines |
| Conditions | Fluorescence spectroscopy in organic solvents. |
Access to stable, blue-emitting molecular cores is a critical and often challenging requirement for the development of full-color organic light-emitting diode (OLED) displays and specialized fluorescent sensors.
For R&D focused on next-generation energy storage, this compound serves as a key building block or direct substrate for LOHC systems that release hydrogen at lower temperatures, enabling more efficient integration with proton-exchange membrane (PEM) fuel cells and allowing the use of industrial waste heat for dehydrogenation.
In materials science and organic electronics, its superior solubility and inherent blue-shifted fluorescence make it the right choice for synthesizing larger, more complex molecules for organic light-emitting diodes (OLEDs), chemical sensors, and other optoelectronic devices where solution processability and blue emission are required.
The rigid, N-heterocyclic scaffold is a key structural motif in advanced pincer ligands and other catalyst systems. This compound is a suitable starting material for developing novel homogeneous catalysts for acceptorless dehydrogenation and transfer hydrogenation reactions, where the nitrogen atom plays a crucial electronic and coordinating role.
Irritant